S-Benzyl dimethylcarbamothioate
Description
S-Benzyl dimethylcarbamothioate (CAS: Not explicitly listed in provided evidence) is a carbamothioate derivative characterized by a benzyl group (C₆H₅CH₂-) attached to a sulfur atom, which is further bonded to a dimethylcarbamoyl moiety (N,N-dimethylcarbamoyl). This class of compounds is primarily utilized in agricultural chemistry, particularly as pesticides or herbicides, due to their ability to inhibit enzymatic processes in target organisms .
Properties
CAS No. |
41948-54-3 |
|---|---|
Molecular Formula |
C10H13NOS |
Molecular Weight |
195.28 g/mol |
IUPAC Name |
S-benzyl N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C10H13NOS/c1-11(2)10(12)13-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI Key |
RFJIIFDPIKJDOI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)SCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Benzyl dimethylcarbamothioate typically involves the reaction of dimethylcarbamothioic acid with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency. The purification of the compound is usually achieved through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: S-Benzyl dimethylcarbamothioate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, sodium hydroxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
S-Benzyl dimethylcarbamothioate has found applications in various scientific research fields:
Mechanism of Action
The mechanism of action of S-Benzyl dimethylcarbamothioate involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular membranes, altering their permeability and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between S-Benzyl dimethylcarbamothioate and related carbamothioate derivatives:
Key Observations:
- Carbamoyl Group: Dimethylcarbamoyl derivatives (e.g., fenothiocarb) generally exhibit lower molecular weights and higher volatility than diethyl or dipropyl analogs (e.g., thiobencarb, prosulfocarb) .
- Toxicity : While acute toxicity data for this compound is unavailable, Benzyl thiobenzoate (a structurally related compound with a thiobenzoate ester) shows moderate toxicity (LD₅₀ = 1550 mg/kg in mice), suggesting that carbamothioates may have varying safety profiles depending on functional groups .
Mechanistic and Application Differences
- Fenothiocarb: Acts as an insect growth regulator, targeting chitin synthesis in insects. Its 4-phenoxybutyl group may improve systemic mobility in plants .
- Thiobencarb : A selective herbicide used in rice paddies. The 4-chlorophenylmethyl group enhances binding to acetyl-CoA carboxylase in weeds .
- Prosulfocarb : A pre-emergent herbicide with dipropylcarbamoyl groups, offering prolonged soil activity due to slower degradation .
- This compound : Presumed to function similarly to prosulfocarb but with reduced persistence due to smaller dimethylcarbamoyl groups.
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